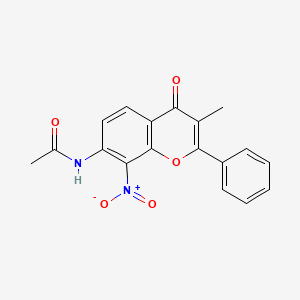
N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-chromen-7-yl)acetamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromen-4-one core with various substituents, making it a versatile scaffold for drug development and other scientific research.
Preparation Methods
The synthesis of N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-chromen-7-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions, followed by cyclization.
Acetylation: The acetamide group is introduced by reacting the intermediate with acetic anhydride in the presence of a base like pyridine.
Methylation: The methyl group at the 3-position can be introduced using a methylating agent such as methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-chromen-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.
Condensation: The chromen-4-one core can participate in condensation reactions with various aldehydes or ketones, forming new heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-chromen-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding, contributing to the development of new therapeutic agents.
Chemical Biology: The compound serves as a probe to study cellular processes and pathways, particularly those involving oxidative stress and inflammation.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-chromen-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The chromen-4-one core can also bind to active sites of enzymes, inhibiting their activity and modulating cellular pathways.
Comparison with Similar Compounds
N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-chromen-7-yl)acetamide can be compared with other chromen-4-one derivatives, such as:
Coumarins: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Flavones: Another class of chromen-4-one derivatives with different substitution patterns, often exhibiting antioxidant and anti-inflammatory properties.
Quinolones: These compounds have a similar heterocyclic structure but with nitrogen atoms in the ring, making them potent antibacterial agents.
The uniqueness of N-(3-Methyl-8-nitro-4-oxo-2-phenyl-4H-chromen-7-yl)acetamide lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
62100-84-9 |
|---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-(3-methyl-8-nitro-4-oxo-2-phenylchromen-7-yl)acetamide |
InChI |
InChI=1S/C18H14N2O5/c1-10-16(22)13-8-9-14(19-11(2)21)15(20(23)24)18(13)25-17(10)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,19,21) |
InChI Key |
UMIFAOQIWDNDSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])NC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


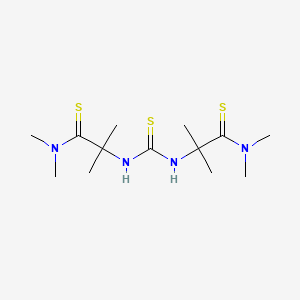
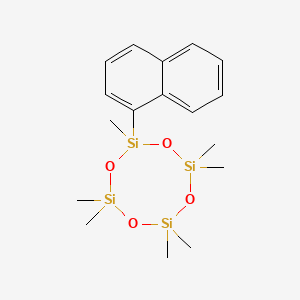
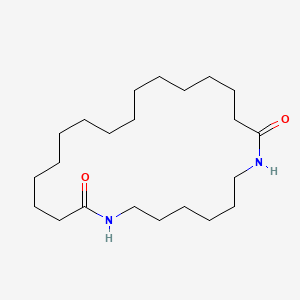
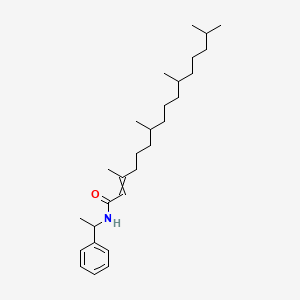
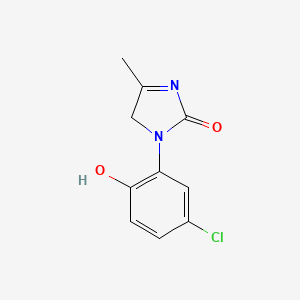
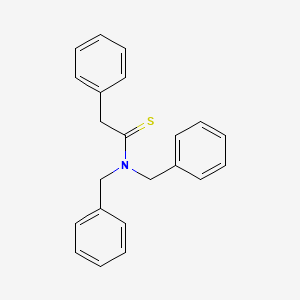
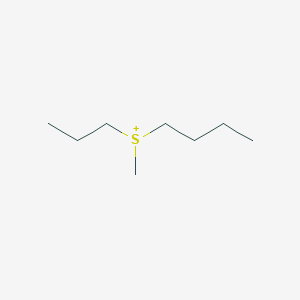
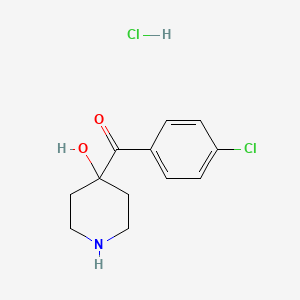
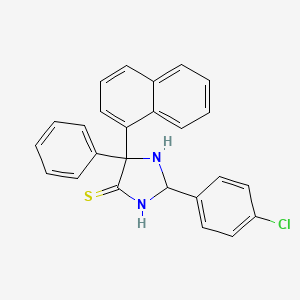
![Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14549268.png)
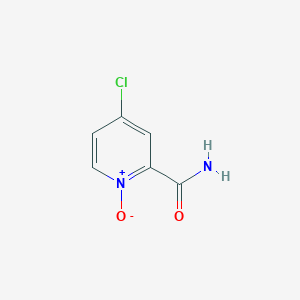
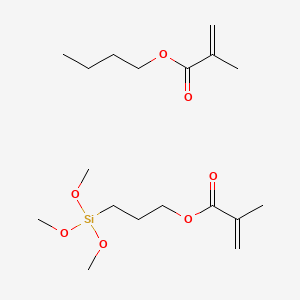
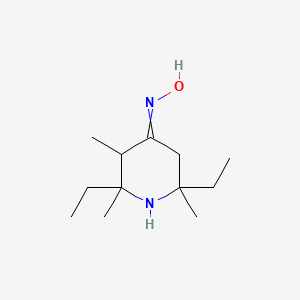
![2-[(Dimethylamino)methyl]octadecanoic acid](/img/structure/B14549293.png)
